molecular formula C13H20N4O B2447590 1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2098056-94-9

1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine

Cat. No. B2447590
M. Wt: 248.33
InChI Key: IFSWBNYJYRNETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of piperidine derivatives and has a molecular formula of C17H24N4O.

Mechanism Of Action

The mechanism of action of 1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine involves the inhibition of various enzymes, as mentioned earlier. It has been found to bind to the active site of these enzymes and prevent their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and prevent the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine in lab experiments is its potent inhibitory activity against various enzymes. This makes it an excellent tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine. One of the areas of interest is the development of more potent and selective inhibitors of CDK2, GSK-3β, and JNK. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic routes for the production of this compound may lead to its more widespread use in various research fields.
Conclusion:
In conclusion, 1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine is a promising compound that has shown excellent inhibitory activity against several enzymes and potent anticancer activity. Its potential applications in various research fields make it an important tool for scientists. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine involves the reaction of 1-(piperidin-4-yl)pyrimidin-2-amine with oxolane-3-carboxaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine has been extensively studied for its potential applications in various research fields. It has been found to exhibit excellent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK-3β), and c-Jun N-terminal kinase (JNK). This compound has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-[6-(oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-11-1-4-17(5-2-11)13-7-12(15-9-16-13)10-3-6-18-8-10/h7,9-11H,1-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWBNYJYRNETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine

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